methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}thiophene-3-carboxylate
Overview
Description
Methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, an indole moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the thiophene ring through a Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile compound . The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, the indole moiety can interact with various receptors in the body, potentially modulating their activity. The thiophene ring can also participate in electron transfer processes, making the compound useful in materials science .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Another thiophene derivative with different functional groups.
2,3-Dihydro-5-methylfuran: A furan derivative with similar structural features.
1H-Indene, 2,3-dihydro-5-methyl-: An indene derivative with a similar indole moiety.
Uniqueness
Methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate is unique due to its combination of a thiophene ring, an indole moiety, and a methyl ester group.
Properties
IUPAC Name |
methyl 5-methyl-2-[(2-methyl-2,3-dihydroindole-1-carbothioyl)amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-10-8-12-6-4-5-7-14(12)19(10)17(22)18-15-13(16(20)21-3)9-11(2)23-15/h4-7,9-10H,8H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKAVODXYZCKLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=C(C=C(S3)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.